Hept-2-en-4-ynal
Description
Hept-2-en-4-ynal (C₇H₈O) is an α,β-unsaturated aldehyde characterized by a conjugated system of a double bond (C2–C3) and a triple bond (C4–C5). This structural arrangement confers unique reactivity, particularly in cycloaddition reactions and metal coordination chemistry.
Properties
CAS No. |
34501-81-0 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hept-2-en-4-ynal |
InChI |
InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h5-7H,2H2,1H3 |
InChI Key |
PQEGCSHZLIDVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-2-en-4-ynal can be synthesized through several methods. One common approach involves the oxidation of hept-2-en-4-yn-1-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction typically yields a high purity product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Hept-2-en-4-ynal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to introduce new functional groups.
Major Products Formed
Oxidation: Hept-2-enoic acid.
Reduction: Hept-2-en-4-yn-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Hept-2-en-4-ynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hept-2-en-4-ynal involves its ability to participate in various chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the alkene and alkyne groups can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Hept-2-en-4-ynal : Combines an aldehyde group, a double bond (C2–C3), and a triple bond (C4–C5). The conjugation across these groups likely enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles and transition metals.
- Hept-4-enal (C₇H₁₂O): A mono-unsaturated aldehyde with a double bond at C4–C3. Its physicochemical properties include a boiling point of ~150°C and a density of 0.86 g/cm³. It is used in flavor chemistry due to its fruity odor .
- Hex-2-enal (C₆H₁₀O) : A shorter-chain α,β-unsaturated aldehyde with applications in polymer chemistry. Its reactivity in Diels-Alder reactions is well-documented, though less complex than this compound due to the absence of a triple bond.
Physicochemical Properties (Theoretical vs. Observed Analogues)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
